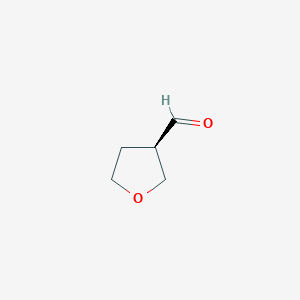

(R)-Tetrahydrofuran-3-carbaldehyde

Description

Properties

Molecular Formula |

C5H8O2 |

|---|---|

Molecular Weight |

100.12 g/mol |

IUPAC Name |

(3R)-oxolane-3-carbaldehyde |

InChI |

InChI=1S/C5H8O2/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2/t5-/m0/s1 |

InChI Key |

GSUBXIVOZXWGKF-YFKPBYRVSA-N |

Isomeric SMILES |

C1COC[C@@H]1C=O |

Canonical SMILES |

C1COCC1C=O |

Origin of Product |

United States |

R Tetrahydrofuran 3 Carbaldehyde As a Key Chiral Building Block in Advanced Synthesis

Role in Constructing Diverse Heterocyclic and Carbocyclic Scaffolds

The aldehyde functionality of (R)-Tetrahydrofuran-3-carbaldehyde serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, enabling the synthesis of more complex heterocyclic and carbocyclic structures. Its application in olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, provides a direct route to extend the carbon chain and introduce new functional groups, which can then participate in subsequent cyclization reactions.

A key application of this building block is in the synthesis of butenolides (furanones), which are themselves important structural motifs in natural products. organic-chemistry.org For instance, a Horner-Wadsworth-Emmons reaction between this compound and a phosphonate (B1237965) reagent, such as a phosphonoacetate, can generate an α,β-unsaturated ester. This intermediate is primed for subsequent transformations, including lactonization, to form butenolide rings fused or appended to the tetrahydrofuran (B95107) core. The stereochemistry of the starting aldehyde can influence the facial selectivity of subsequent reactions, leading to stereochemically enriched products. nih.govrsc.org

The general scheme for such a transformation is outlined below:

| Reactant 1 | Reactant 2 | Reaction Type | Key Intermediate | Product Scaffold |

| This compound | Triethyl phosphonoacetate | Horner-Wadsworth-Emmons | α,β-Unsaturated ester | Precursor to butenolides and other heterocycles |

| This compound | (Carbethoxymethylene)triphenylphosphorane | Wittig Reaction | α,β-Unsaturated ester | Precursor to butenolides and other heterocycles |

Furthermore, multicomponent reactions offer a powerful strategy for rapidly building molecular complexity from simple precursors. windows.net this compound can be employed in tandem sequences, such as a Mukaiyama aldol-lactonization cascade, to construct highly substituted tetrahydrofuran derivatives. nih.gov In such a process, the aldehyde reacts with a ketene (B1206846) acetal (B89532), and the resulting intermediate is trapped by an intramolecular nucleophile, leading to the formation of a new ring system with the creation of multiple new stereocenters. nih.gov

Strategic Integration into Retrosynthetic Analyses of Complex Molecules

Retrosynthetic analysis is a problem-solving technique that deconstructs a complex target molecule into simpler, commercially available starting materials. nih.gov The defined stereochemistry of this compound makes it an attractive "chiral pool" starting material, meaning its inherent chirality is incorporated directly into the final target, simplifying the synthetic challenge.

A compelling example of its potential strategic importance can be seen in the retrosynthesis of complex marine macrolides like the formosalides. researchgate.netnih.govrsc.org These molecules feature polycyclic frameworks containing substituted tetrahydrofuran rings. A retrosynthetic disconnection of the formosalide core could identify a highly functionalized, chiral tetrahydrofuran aldehyde as a key intermediate. researchgate.netnih.gov This intermediate, in turn, can be traced back to a simpler precursor like this compound, establishing it as a logical and efficient starting point for a total synthesis. By beginning with a stereochemically defined fragment, chemists can avoid complex and often low-yielding asymmetric reactions later in the synthesis. researchgate.net

Retrosynthetic Analysis Highlighting the Role of a Chiral THF-Aldehyde:

| Target Molecule (Example) | Key Disconnection | Strategic Intermediate | Chiral Building Block |

| Formosalide A | Evans–Tishchenko reaction, Ring-closing alkyne metathesis | trans-Disubstituted tetrahydrofuran aldehyde | This compound (conceptual origin) |

This approach underscores the value of using readily available chiral building blocks to streamline the synthesis of complex natural products.

Control of Remote Stereocenters via this compound Chirality

One of the most powerful aspects of using a chiral building block is its ability to direct the stereochemical outcome of reactions at centers remote from the initial stereocenter. This phenomenon, known as stereocontrol or asymmetric induction, is crucial for the synthesis of molecules with multiple, well-defined stereogenic centers.

The fixed stereochemistry at the C3 position of the this compound ring can influence the facial selectivity of nucleophilic additions to the aldehyde carbonyl group. More significantly, it can direct the stereochemistry of subsequent bond formations in cascade or tandem reactions. For example, in a tandem Mukaiyama aldol-lactonization process used to synthesize the tetrahydrofuran fragment of colopsinol B, the formation of a cyclic oxocarbenium ion intermediate is a key step. nih.gov The stereochemistry of the substituents on the existing ring dictates the preferred trajectory of the incoming nucleophile, leading to a highly diastereoselective synthesis of the final product. nih.govnih.gov

Studies on the synthesis of substituted tetrahydrofurans have shown that the stereochemical outcome is often governed by minimizing steric interactions in the transition state. nih.gov The bulky substituent at the C3 position of an intermediate derived from this compound will preferentially occupy a pseudo-equatorial position in cyclic transition states, thereby shielding one face of the molecule and directing attack to the opposite, less hindered face. This principle allows for the predictable installation of new stereocenters at positions C2, C4, and even on side chains attached to the ring, with a high degree of diastereoselectivity.

Examples of Stereocontrol in THF Synthesis:

| Reaction Type | Key Intermediate | Stereochemical Influence | Diastereomeric Ratio (dr) |

| Tandem Mukaiyama Aldol-Lactonization | Cyclic Oxocarbenium Ion | Existing ring stereocenters direct nucleophilic attack to form a new C-C bond with high facial selectivity. nih.gov | High diastereoselectivity reported in analogous systems. nih.gov |

| Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) | π-Allyl Palladium Complex | The inherent chirality of the THF substrate, in combination with a chiral ligand, can lead to excellent diastereoselective formation of either cis- or trans-2,5-disubstituted THFs. | Up to >20:1 reported in specific cases. |

This ability to relay stereochemical information across the molecule makes this compound a powerful tool for chemists tackling the synthesis of stereochemically complex natural products.

Applications in Complex Molecule Synthesis

Total Synthesis of Natural Products Containing Tetrahydrofuran (B95107) Cores

The tetrahydrofuran nucleus is a common structural motif found in a wide array of biologically active natural products. mdpi.com The specific stereochemistry of these THF rings is often crucial for their biological function. Consequently, the asymmetric synthesis of these molecules relies heavily on the use of chiral starting materials, known as the "chiron approach," to install the required stereocenters. ambeed.com (R)-Tetrahydrofuran-3-carbaldehyde represents a key chiron for constructing natural products that feature a substituted THF core.

The aldehyde group of this compound serves as a versatile handle for various carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, and Grignard additions. These reactions allow for the elaboration of side chains, while the inherent stereochemistry at the 3-position of the THF ring directs the formation of subsequent stereocenters, a critical aspect in the synthesis of complex targets.

Natural product classes that prominently feature the tetrahydrofuran ring system include acetogenins (B1209576) and lignans, many of which exhibit potent cytotoxic or antitumor activities. mdpi.com The synthesis of these compounds often involves the creation of 2,3,5-trisubstituted THF cores, a structural challenge for which enantiomerically pure building blocks are essential. ambeed.comorgsyn.org While specific total syntheses explicitly starting from this compound are specialized, its structure makes it a logical and valuable precursor for the stereocontrolled assembly of such natural products.

Table 1: Natural Product Classes Featuring the Tetrahydrofuran Core This table is for illustrative purposes to show the relevance of the THF scaffold.

| Natural Product Class | Common Biological Activity | Structural Feature |

|---|---|---|

| Acetogenins | Cytotoxic, Antitumor | Often contain one or more THF rings within a long aliphatic chain. |

| Lignans | Antiviral, Anticancer | Frequently contain furofuran or related THF-based skeletons. |

| Polyketides | Antibiotic, Antifungal | A diverse class where substituted THF rings can be present. |

| Terpenoids | Various | Some members incorporate THF rings formed by cyclization of polyene precursors. |

Synthesis of Chiral Intermediates for Medicinal Chemistry

The true value of this compound as a synthetic tool is profoundly demonstrated in the field of medicinal chemistry. The chiral tetrahydrofuran motif is a key structural component in several highly effective pharmaceuticals, particularly in the area of antiviral therapy.

A prominent example is its role as a precursor to the P2-ligand of HIV-1 protease inhibitors. The 3(S)-amino-tetrahydrofuran urethane (B1682113) moiety is a critical component in the design of potent inhibitors like Amprenavir and its prodrug Fosamprenavir. The specific stereochemistry of the THF ring and its substituents is essential for optimal binding within the hydrophobic S2 subsite of the HIV protease enzyme, leading to enhanced potency.

Further evolution in HIV drug design led to the development of Darunavir, a highly potent inhibitor effective against many drug-resistant HIV strains. Darunavir incorporates a bis-tetrahydrofuran (bis-THF) ligand, which even more effectively fills the S2 binding pocket and forms crucial hydrogen-bond interactions with the enzyme's backbone. The synthesis of this (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol ligand relies on starting materials with the correct intrinsic chirality, for which this compound is a suitable precursor. The established importance of this chiral fragment underscores the demand for enantiomerically pure building blocks in the development of modern pharmaceuticals.

Table 2: Selected HIV-1 Protease Inhibitors Containing Chiral Tetrahydrofuran-Derived Moieties

| Drug Name | Key Structural Moiety | Precursor Relevance |

|---|---|---|

| Amprenavir | (3S)-Tetrahydrofuranyl urethane | The (S)-amino-THF fragment is a classic P2 ligand. |

| Fosamprenavir | (3S)-Tetrahydrofuranyl urethane | Prodrug of Amprenavir, containing the same chiral core. |

| Darunavir | bis-Tetrahydrofuran (bis-THF) | Incorporates a fused bis-THF ligand for enhanced binding and potency. |

| Tipranavir | Non-peptidic, but highlights diverse scaffolds | Does not contain the THF-urethane motif, showing alternative design strategies. |

Organic Reactions and Transformations Involving the Aldehyde Moiety of R Tetrahydrofuran 3 Carbaldehyde

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbon of the carbonyl group in (R)-tetrahydrofuran-3-carbaldehyde is susceptible to attack by nucleophiles. libretexts.org This fundamental reaction class leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org The reactivity of aldehydes in nucleophilic additions is generally higher than that of ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org

Organometallic Additions (e.g., Grignard, Organolithium Reactions)

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles that readily add to aldehydes. libretexts.orgmasterorganicchemistry.com The reaction involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the carbonyl carbon of this compound. libretexts.org This addition leads to the formation of a secondary alcohol upon acidic workup. masterorganicchemistry.com

The general mechanism involves the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent protonation of the alkoxide furnishes the final alcohol product. masterorganicchemistry.com Both Grignard and organolithium reagents are highly effective for this transformation. libretexts.org However, these strong bases are incompatible with acidic functional groups like alcohols, amides, and carboxylic acids. libretexts.org

Table 1: Organometallic Addition to this compound

| Reagent | Product Type | General Reaction |

| Grignard Reagent (R-MgX) | Secondary Alcohol | This compound + R-MgX → (R)-1-(Tetrahydrofuran-3-yl)alkanol |

| Organolithium Reagent (R-Li) | Secondary Alcohol | This compound + R-Li → (R)-1-(Tetrahydrofuran-3-yl)alkanol |

Cyanohydrin Formation

The addition of hydrogen cyanide (HCN) to this compound results in the formation of a cyanohydrin. orgoreview.compressbooks.pub This reaction is typically base-catalyzed, where a small amount of base deprotonates HCN to generate the cyanide ion (CN⁻), a potent nucleophile. pressbooks.publibretexts.org The cyanide ion then attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. orgoreview.comlibretexts.org Subsequent protonation of this intermediate by undissociated HCN yields the cyanohydrin and regenerates the cyanide catalyst. orgoreview.comlibretexts.org

The reaction is reversible, but for most aldehydes, the equilibrium favors the formation of the cyanohydrin product. orgoreview.comwikipedia.org The resulting cyanohydrins are valuable synthetic intermediates that can be further transformed into other functional groups, such as primary amines or carboxylic acids. pressbooks.pub

Carbonyl Olefination Reactions

Carbonyl olefination reactions convert the carbonyl group of this compound into a carbon-carbon double bond. These methods are fundamental in organic synthesis for constructing alkenes.

Wittig Reactions

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes and ketones. wikipedia.orglibretexts.org It involves the reaction of this compound with a phosphorus ylide, also known as a Wittig reagent. wikipedia.org The reaction mechanism is believed to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.comorganic-chemistry.org This intermediate then decomposes to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.com

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, which have an electron-withdrawing group attached to the carbanion, generally produce (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions instead of phosphonium (B103445) ylides. alfa-chemistry.comwikipedia.org These carbanions are generated by treating a phosphonate ester with a base. wikipedia.org The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more reactive and easily handled phosphonate reagents and the facile removal of the water-soluble phosphate (B84403) byproduct. alfa-chemistry.comchem-station.com

The reaction of this compound with a phosphonate carbanion proceeds via nucleophilic addition to the carbonyl group, followed by elimination to form the alkene. nrochemistry.com Generally, the HWE reaction favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com However, modifications such as the Still-Gennari protocol, which employs phosphonates with electron-withdrawing groups, can lead to the selective formation of (Z)-alkenes. nrochemistry.com

Table 2: Comparison of Wittig and HWE Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphorus Ylide (from phosphonium salt) | Phosphonate Carbanion (from phosphonate ester) |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate salt (easily removed) |

| General Stereoselectivity | (Z)-alkene for non-stabilized ylides, (E)-alkene for stabilized ylides | (E)-alkene |

| Reactivity of Reagent | Less reactive than phosphonate carbanions | More reactive than Wittig ylides |

Peterson Olefination

The Peterson olefination provides another route to synthesize alkenes from aldehydes. This reaction involves the addition of an α-silylcarbanion to this compound to form a β-hydroxysilane intermediate. organic-chemistry.orgwikipedia.org This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding alkene. wikipedia.org

A key advantage of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene. Acid- and base-induced eliminations of the β-hydroxysilane intermediate proceed via different mechanisms, leading to the formation of either the (E)- or (Z)-alkene, respectively. wikipedia.org This allows for the stereoselective synthesis of a desired alkene isomer. If the α-silyl carbanion has electron-withdrawing groups, the β-hydroxysilane intermediate eliminates in-situ to directly form the alkene. wikipedia.org

Aldol (B89426) and Related Condensation Reactions

The aldol reaction and its variants are powerful carbon-carbon bond-forming reactions that utilize the aldehyde functionality.

Stereoselective aldol reactions involving this compound are of significant interest for the synthesis of chiral molecules. The inherent chirality of the starting material can influence the stereochemical outcome of the reaction, leading to the formation of specific diastereomers.

A notable application of a stereoselective aldol reaction is in the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key component of several HIV protease inhibitors. nih.gov In this synthesis, an ester-derived titanium enolate undergoes an anti-aldol reaction. nih.gov This specific reaction is crucial for establishing two of the key stereocenters in the final product with high diastereoselectivity. nih.gov The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often used to predict the stereochemical outcome of aldol reactions. harvard.eduyoutube.com Factors such as the geometry of the enolate (Z or E) and the nature of the metal cation play a critical role in determining whether the syn or anti aldol adduct is formed. harvard.edu For instance, (Z)-enolates typically yield syn-aldol products, while (E)-enolates favor the formation of anti-aldol products. harvard.edu

The stereoselectivity of these reactions can be influenced by the choice of reagents and reaction conditions. For example, the use of chiral auxiliaries or catalysts can enhance the diastereoselectivity of the aldol addition. harvard.edu

The Knoevenagel condensation is a modification of the aldol condensation where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a weak base. wikipedia.org This reaction is a versatile method for the formation of carbon-carbon double bonds. In the context of this compound, this reaction would lead to the formation of an α,β-unsaturated product.

The general mechanism involves the deprotonation of the active methylene compound by the base to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensed product. organic-chemistry.org The choice of catalyst, which is typically a weakly basic amine like piperidine, is crucial to avoid self-condensation of the aldehyde. wikipedia.org

A variation of this reaction is the Doebner modification, which is employed when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This modification often utilizes pyridine (B92270) as the solvent and results in condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

| Reaction | Description | Key Reagents/Conditions |

| Stereoselective Aldol Reaction | Forms a β-hydroxy aldehyde with control over the stereochemistry. | Metal enolates (e.g., Ti), chiral auxiliaries |

| Knoevenagel Condensation | Condensation with an active methylene compound to form a C=C bond. | Active methylene compound, weak base (e.g., piperidine) |

| Doebner Modification | A Knoevenagel condensation with a carboxylic acid-containing nucleophile, leading to decarboxylation. | Malonic acid, pyridine |

Oxidation and Reduction Chemistry of the Aldehyde Functionality

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde to a carboxylic acid, (R)-tetrahydrofuran-3-carboxylic acid, can be achieved using a variety of oxidizing agents. The oxidation of the related compound, tetrahydrofuran (B95107), to γ-butyrolactone has been studied extensively and provides insights into the oxidation of the tetrahydrofuran ring system. magtech.com.cnresearchgate.net Common methods for the oxidation of aldehydes to carboxylic acids include using reagents like potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder oxidants like silver oxide (Ag2O). The choice of oxidant is important to avoid over-oxidation or side reactions involving the tetrahydrofuran ring. For instance, some oxidation methods can lead to the formation of lactones. researchgate.net

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, ((R)-tetrahydrofuran-3-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Borane-tetrahydrofuran (BHF) is another effective reagent for the selective reduction of carboxylic acids and can also be used for aldehydes. acs.org The choice between these reagents often depends on the presence of other functional groups in the molecule. NaBH4 is a milder reducing agent and is often preferred for its selectivity.

| Transformation | Product | Typical Reagents |

| Oxidation | (R)-Tetrahydrofuran-3-carboxylic acid | KMnO4, H2CrO4, Ag2O |

| Reduction | ((R)-Tetrahydrofuran-3-yl)methanol | NaBH4, LiAlH4, BHF |

Reactions Involving α-Protons of the Aldehyde (e.g., Enolization, Alkylation)

The hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) in this compound is acidic and can be removed by a base to form an enolate. libretexts.org This enolate is a key reactive intermediate in several important reactions.

Enolization: The process of forming an enolate is known as enolization. The position of the equilibrium between the aldehyde and the enolate depends on the strength of the base used and the reaction conditions. The formation of the enolate is fundamental to reactions like the aldol condensation discussed earlier. libretexts.org

Alkylation: Once formed, the enolate can act as a nucleophile and react with electrophiles, such as alkyl halides, in an alkylation reaction. This allows for the introduction of an alkyl group at the α-position, further functionalizing the molecule. The stereochemical outcome of this alkylation can be influenced by the chirality of the starting material and the reaction conditions.

Carbon-Carbon Bond Forming Reactions via C-H Activation and Cross-Coupling

Modern synthetic methods, such as C-H activation and cross-coupling reactions, offer powerful strategies for forming carbon-carbon bonds. nih.gov While direct C-H activation of the aldehyde C-H bond in this compound is a challenging transformation, related cross-coupling reactions involving the tetrahydrofuran ring have been explored. researchgate.net

Palladium-catalyzed cross-coupling reactions, for example, have become indispensable tools in organic synthesis. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide. In the context of the tetrahydrofuran scaffold, C-H activation could potentially be used to form an organopalladium intermediate, which could then participate in a cross-coupling reaction to form a new C-C bond. nih.govresearchgate.net The development of such reactions for aldehydes like this compound would provide new avenues for the synthesis of complex molecules.

Computational Studies and Mechanistic Investigations

Density Functional Theory (DFT) Applications for Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. For (R)-Tetrahydrofuran-3-carbaldehyde, DFT calculations can predict bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

The tetrahydrofuran (B95107) ring is not planar and exists in various puckered conformations, typically described as envelope (E) and twist (T) forms. The position and orientation of the carbaldehyde group at the C3 position are critical in determining the most stable conformer. DFT calculations can map the potential energy surface of the molecule, identifying the lowest energy conformations and the energy barriers between them. The relative energies of these conformers are crucial for understanding the molecule's reactivity, as the population of each conformer at a given temperature will influence which pathways are most favorable in a reaction.

Table 1: Representative DFT-Calculated Geometric Parameters for a Low-Energy Conformer of this compound

| Parameter | Predicted Value |

| C=O Bond Length | ~1.21 Å |

| C-O (ring) Bond Length | ~1.43 Å |

| C-C (ring) Bond Length | ~1.54 Å |

| O-C-C=O Dihedral Angle | Varies with conformation |

Note: This table is illustrative of typical data obtained from DFT calculations. Actual values would be derived from specific DFT studies.

Elucidation of Reaction Mechanisms and Transition State Structures

DFT is also instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. researchgate.net For reactions involving this compound, such as nucleophilic additions to the carbonyl group or reactions at the alpha-carbon, DFT can help to distinguish between different possible mechanisms (e.g., concerted vs. stepwise).

The climbing image nudged elastic band (CI-NEB) method is often used in conjunction with DFT to locate the precise geometry of a transition state—the highest energy point along the reaction coordinate. researchgate.net The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For example, in the hydroformylation of dihydrofurans to produce tetrahydrofuran-3-carbaldehyde, computational studies can clarify the reaction paths and selectivity. researchgate.net

Prediction of Stereoselectivity and Enantioselectivity

Predicting the stereochemical outcome of a reaction is a significant challenge in organic synthesis, and computational methods have become indispensable in this area. researchgate.net For reactions involving the chiral center of this compound or the creation of a new stereocenter, computational models can predict which diastereomer or enantiomer will be preferentially formed.

This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products. According to transition state theory, the product distribution is determined by the difference in the free energies of these transition states (ΔΔG‡). A lower energy transition state corresponds to a faster reaction rate and, therefore, the major product. This approach has been successfully applied to understand stereoselectivity in reactions of various tetrahydrofuran derivatives. researchgate.net

Table 2: Illustrative Example of Predicted Enantioselectivity from Transition State Energies

| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio (R:S) |

| TS leading to (R,R)-product | 0.0 | >99:1 |

| TS leading to (R,S)-product | +3.0 |

Note: This table represents a hypothetical scenario demonstrating how computational energy differences are used to predict enantiomeric excess.

Molecular Dynamics Simulations for Reactivity and Solvation Effects

While DFT calculations are often performed on isolated molecules in the gas phase, most reactions occur in solution. Molecular Dynamics (MD) simulations can model the behavior of this compound in a solvent box, providing insights into how solvent molecules influence its conformation and reactivity. acs.orgscribd.com

MD simulations track the movements of all atoms in the system over time, governed by a force field. These simulations can reveal the structure of the solvent shell around the solute and identify specific interactions like hydrogen bonds. The 3D-Reference Interaction Site Model (3D-RISM) is another theoretical approach to study solvation and its thermodynamic effects. acs.org Understanding solvation is critical, as solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby altering reaction rates and selectivity.

Quantum Chemical Calculations for Electronic Properties and Reactivity Descriptors

Quantum chemical calculations provide a wealth of information about the electronic nature of a molecule, which is key to understanding its reactivity. For this compound, properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) can be determined. researchgate.net

The MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The carbonyl oxygen would be an electron-rich site, while the carbonyl carbon would be electron-poor and thus susceptible to nucleophilic attack. Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and the Fukui function, can quantify the local reactivity of different atoms in the molecule, predicting where it is most likely to react as an electrophile or a nucleophile. researchgate.net

Table 3: Representative Reactivity Descriptors for this compound

| Descriptor | Definition | Predicted Site of Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates sites prone to electrophilic attack |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates sites prone to nucleophilic attack (e.g., carbonyl carbon) |

| Fukui Function (f+) | Predicts the site for nucleophilic attack | Carbonyl Carbon |

| Fukui Function (f-) | Predicts the site for electrophilic attack | Carbonyl Oxygen |

Note: This table provides a qualitative illustration of how reactivity descriptors are applied. Specific values would be obtained from quantum chemical calculations.

Advanced Analytical Techniques for Characterization and Stereochemical Assessment in Research

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is an indispensable technique for separating enantiomers and quantifying the enantiomeric excess (e.e.) of a chiral sample. gcms.cz This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Research Findings: The separation of (R)- and (S)-tetrahydrofuran-3-carbaldehyde can be accomplished using both chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Chiral Gas Chromatography (GC): For volatile compounds like tetrahydrofuran-3-carbaldehyde, GC is a highly effective method. Derivatized cyclodextrins are common chiral stationary phases for this purpose. gcms.cz Columns such as those based on substituted β-cyclodextrins (e.g., Rt-βDEX series) are capable of resolving a wide range of chiral molecules, including cyclic ethers and ketones, through the formation of transient diastereomeric inclusion complexes. gcms.czsigmaaldrich.com The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is also a powerful tool, particularly for less volatile compounds or when scaling from analytical to preparative separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) or Pirkle-type phases are widely used. bgb-analytik.com The separation mechanism relies on a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral stationary phase, which creates the necessary difference in retention for enantiomeric resolution. sigmaaldrich.com

The choice between GC and HPLC depends on the sample's volatility and the specific requirements of the analysis. A successful separation allows for the precise calculation of the enantiomeric excess.

Table 7.1.1: Illustrative Chiral HPLC Separation Parameters

| Parameter | Value |

| Column | Chiral Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (S)-enantiomer | t₁ |

| Retention Time (R)-enantiomer | t₂ (t₂ > t₁) |

| Resolution (Rs) | > 1.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Research Findings: The structure of (R)-Tetrahydrofuran-3-carbaldehyde can be unequivocally confirmed by NMR.

¹H NMR: The ¹H NMR spectrum would show distinct signals for each proton. The aldehyde proton (-CHO) is expected to appear as a doublet in the downfield region (typically δ 9.5-10.0 ppm) due to coupling with the proton on the C3 carbon. The proton at the chiral center (C3) would appear as a multiplet, coupled to the aldehyde proton and the adjacent methylene (B1212753) (C2 and C4) protons. The protons on the tetrahydrofuran (B95107) ring at positions C2, C4, and C5 would produce complex multiplets in the upfield region (typically δ 3.5-4.5 ppm for those adjacent to the oxygen and δ 1.8-2.5 ppm for the C4 protons). chemicalbook.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms. oregonstate.edu The aldehyde carbonyl carbon is the most deshielded, appearing at δ > 190 ppm. The chiral carbon (C3) attached to the aldehyde group would be found around δ 50-60 ppm. The two carbons adjacent to the ring oxygen (C2 and C5) would appear in the δ 65-75 ppm range, while the remaining ring carbon (C4) would be further upfield. chemicalbook.com Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign all proton and carbon signals definitively. While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, resulting in separate signals for the R and S enantiomers, which can be used for e.e. determination.

Table 7.2.1: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) in CDCl₃

| Position | Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| 1' | C | >190 | - | - |

| 1' | H | - | 9.5 - 10.0 | d |

| 3 | C | 50 - 60 | 2.8 - 3.2 | m |

| 2, 5 | C | 65 - 75 | 3.8 - 4.2 | m |

| 4 | C | 25 - 35 | 2.0 - 2.4 | m |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. It is a powerful technique for determining the absolute configuration of enantiomers.

Research Findings: The absolute configuration of this compound can be determined by CD spectroscopy by analyzing the Cotton effect associated with the n → π* electronic transition of the aldehyde chromophore. According to the octant rule for carbonyl compounds, the spatial arrangement of substituents around the carbonyl group dictates the sign of the Cotton effect (positive or negative peak in the CD spectrum). For this compound, the conformation of the five-membered ring and the position of the substituents relative to the carbonyl group's nodal planes would predict a specific CD spectrum. By comparing the experimentally measured spectrum with theoretical predictions from quantum chemical calculations, the (R) configuration can be unequivocally confirmed.

X-ray Crystallography for Solid-State Stereochemical Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, in the solid state.

Research Findings: this compound is a liquid at standard conditions, which precludes direct analysis by single-crystal X-ray diffraction. sigmaaldrich.com To apply this technique, the aldehyde must first be converted into a suitable crystalline derivative. Common derivatization strategies include reaction with a chiral or achiral agent to form a solid product, such as a hydrazone, semicarbazone, or an imine. Once a suitable single crystal of the derivative is grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and the exact spatial arrangement of all atoms. By employing anomalous dispersion methods, the absolute configuration of the chiral center can be determined without ambiguity, providing the ultimate proof of its (R) stereochemistry.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Research Findings: The molecular formula of this compound is C₅H₈O₂. ebi.ac.uk High-resolution mass spectrometry (HRMS) can confirm this by providing a highly accurate mass measurement.

Molecular Ion: The calculated monoisotopic mass is 100.0524 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 100.

Fragmentation Pattern: The fragmentation pattern provides structural information. As a cyclic ether and an aldehyde, this compound would exhibit characteristic fragmentation pathways. libretexts.orgmiamioh.edu Key expected fragments include:

Loss of a hydrogen radical (H•): A peak at m/z = 99 ([M-1]⁺), which is a common fragmentation for aldehydes. libretexts.org

Loss of the formyl radical (•CHO): A significant peak at m/z = 71 ([M-29]⁺) corresponding to the remaining tetrahydrofuranyl cation. libretexts.org

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the ring oxygen, leading to smaller ring-opened fragments.

Table 7.5.1: Predicted Mass Spectrometry Fragments for C₅H₈O₂

| m/z | Ion Formula | Identity/Origin |

| 100 | [C₅H₈O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 99 | [C₅H₇O₂]⁺ | Loss of H• from aldehyde |

| 71 | [C₄H₇O]⁺ | Loss of •CHO from M⁺˙ |

| 43 | [C₂H₃O]⁺ | Acylium ion from further fragmentation |

Q & A

Basic: What spectroscopic methods are recommended to confirm the structure and enantiomeric purity of (R)-Tetrahydrofuran-3-carbaldehyde?

Answer:

- Nuclear Magnetic Resonance (NMR): Use 1D H and C NMR to identify characteristic peaks (e.g., aldehyde proton at ~9-10 ppm). 2D experiments (COSY, HSQC) can resolve overlapping signals in the tetrahydrofuran ring .

- Infrared (IR) Spectroscopy: Confirm the aldehyde carbonyl stretch (~1700 cm) and tetrahydrofuran C-O-C vibrations (~1070 cm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (100.12 g/mol) and fragmentation patterns .

- Chiral Chromatography: Employ chiral stationary phases (e.g., Chiralcel OD-H) with polarimetric detection to determine enantiomeric excess (ee). Compare retention times with racemic mixtures .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile aldehyde handling .

- Ventilation: Ensure adequate airflow to prevent inhalation of vapors, which may cause respiratory irritation .

- Waste Disposal: Segregate aldehyde-containing waste in labeled, airtight containers. Neutralize with sodium bisulfite before disposal to stabilize reactive aldehyde groups .

Advanced: How can regioselectivity in the hydroformylation of 2,5-dihydrofuran be optimized to favor this compound over its 2-carbaldehyde isomer?

Answer:

- Ligand Design: Use chiral Rhodium complexes with R,S-BINAPHOS ligands to sterically bias the reaction toward the 3-carbaldehyde product. Ligand electronic effects (e.g., electron-withdrawing groups) enhance regiocontrol .

- Reaction Conditions: Optimize pressure (syngas ratio: CO/H), temperature (40-60°C), and solvent polarity (e.g., toluene vs. THF). Higher CO pressure favors linear aldehyde formation .

- Kinetic vs. Thermodynamic Control: Monitor reaction progress via GC-MS to halt the reaction before isomerization equilibration occurs .

Advanced: How should researchers resolve contradictions in regioselectivity data when using different dihydrofuran substrates (e.g., 2,5- vs. 2,3-dihydrofuran)?

Answer:

- Mechanistic Probes: Conduct deuterium labeling or C isotopic tracing to track hydrogen shifts and intermediate formation .

- Computational Modeling: Use DFT calculations to compare transition state energies for different substrates. For example, 2,3-dihydrofuran may favor competing β-H elimination pathways due to ring strain .

- Substrate Modification: Introduce substituents (e.g., methyl groups) to sterically block undesired pathways. Test substituted dihydrofurans to validate steric/electronic hypotheses .

Advanced: What strategies improve enantioselectivity in asymmetric hydroformylation for this compound synthesis?

Answer:

- Chiral Ligand Screening: Evaluate phosphine-phosphite ligands (e.g., BINAPHOS derivatives) for enantioselectivity. Ligands with bulky substituents enhance chiral induction .

- Additive Effects: Introduce Lewis acids (e.g., Zn(OTf)) to stabilize intermediates and amplify stereochemical outcomes .

- Dynamic Kinetic Resolution (DKR): Combine asymmetric hydroformylation with in-situ racemization of intermediates to maximize ee (up to 97% reported) .

Basic: What synthetic applications leverage the aldehyde group in this compound?

Answer:

- Schiff Base Formation: React with primary amines (e.g., aniline) to generate imines for coordination chemistry or bioactive molecule synthesis .

- Nucleophilic Additions: Perform Grignard or organozinc additions to create secondary alcohols, useful in natural product synthesis .

- Reductive Amination: Convert the aldehyde to amines using NaBHCN or H/catalysts for pharmaceutical intermediates .

Advanced: How can researchers ensure reproducibility in enantioselective hydroformylation studies?

Answer:

- Catalyst Characterization: Precisely quantify Rh loading via ICP-MS and confirm ligand integrity using P NMR .

- Data Transparency: Deposit raw spectral and chromatographic data in repositories (e.g., Zenodo) per FAIR principles, as recommended for journal submissions .

- Control Experiments: Include racemic and achiral ligand controls to benchmark enantioselectivity metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.